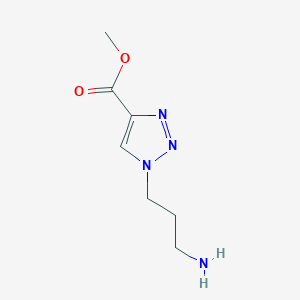
AzTTP (aqueous solution)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azidothymidine triphosphate (aqueous solution), also known as zidovudine triphosphate, is a nucleoside analog reverse-transcriptase inhibitor. It is primarily used in antiviral therapies, particularly for the treatment of human immunodeficiency virus (HIV). The compound is a triphosphate derivative of azidothymidine, which is a structural analog of thymidine, one of the four nucleosides used as building blocks of DNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azidothymidine triphosphate is synthesized from azidothymidine through a series of phosphorylation reactions. The process involves the conversion of azidothymidine to its monophosphate form using a phosphorylating agent such as phosphorus oxychloride. This is followed by further phosphorylation to the diphosphate and triphosphate forms using pyrophosphate donors like adenosine triphosphate (ATP) in the presence of specific kinases .
Industrial Production Methods
Industrial production of azidothymidine triphosphate typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reagent concentrations. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure a purity of ≥ 95% .
Análisis De Reacciones Químicas
Types of Reactions
Azidothymidine triphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.
Reduction: Reduction reactions are less common for azidothymidine triphosphate due to its stable triphosphate structure.
Common Reagents and Conditions
Common reagents used in reactions involving azidothymidine triphosphate include phosphorylating agents, pyrophosphate donors, and nucleophiles. Reaction conditions often involve controlled temperatures, neutral to slightly basic pH, and the presence of specific enzymes or catalysts to facilitate the reactions .
Major Products
The major products formed from reactions involving azidothymidine triphosphate depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted derivatives of azidothymidine triphosphate .
Aplicaciones Científicas De Investigación
Azidothymidine triphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the study of nucleoside analogs and their interactions with enzymes.
Biology: Employed in research on DNA synthesis and repair mechanisms, particularly in the context of viral replication.
Medicine: Integral in the development of antiviral therapies, especially for HIV treatment.
Mecanismo De Acción
Azidothymidine triphosphate exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the growing DNA chain during viral replication. due to the presence of the azido group, it causes chain termination, preventing further elongation of the DNA strand. This inhibition of DNA synthesis effectively halts viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine triphosphate: Another nucleoside analog reverse-transcriptase inhibitor used in HIV treatment.
Tenofovir diphosphate: A nucleotide analog reverse-transcriptase inhibitor with a similar mechanism of action.
Emtricitabine triphosphate: A nucleoside analog used in combination therapies for HIV.
Uniqueness
Azidothymidine triphosphate is unique due to its specific structure, which includes an azido group that causes chain termination during DNA synthesis. This structural feature makes it particularly effective in inhibiting the reverse transcriptase enzyme of HIV, distinguishing it from other nucleoside analogs .
Propiedades
IUPAC Name |
[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHPRRGGYLLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)




![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)


![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)


